molecular formula C20H18N2O4 B246162 N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide

Cat. No. B246162
M. Wt: 350.4 g/mol
InChI Key: YFKSTCYEERSMMQ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide, commonly known as NOC-18, is a chemical compound that is widely used in scientific research. It is a nitric oxide (NO) donor that releases NO in a controlled and predictable manner. NOC-18 has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 releases N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide in a controlled and predictable manner. Once released, N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the downstream effects of N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide.
Biochemical and Physiological Effects:
N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 has been shown to have a variety of biochemical and physiological effects. It has been shown to relax blood vessels, reduce inflammation, and inhibit platelet aggregation. N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 in lab experiments is its ability to release N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide in a controlled and predictable manner. This allows researchers to study the effects of N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide on biological systems without the confounding effects of endogenous N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide production. However, one limitation of using N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 is that it may not accurately reflect the physiological effects of endogenous N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide production.

Future Directions

There are many potential future directions for research on N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18. One area of interest is the potential therapeutic applications of N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 in cardiovascular disease, inflammation, and neurological disorders. Another area of interest is the development of new N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide donors that can release N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide in a more targeted and specific manner. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 and other N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide donors.

Synthesis Methods

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 can be synthesized by the reaction of 2-naphthol with N-(3-methoxy-4-hydroxyphenyl) acetohydrazide in the presence of acetic anhydride. The resulting product is then treated with sodium methoxide to obtain the final compound.

Scientific Research Applications

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 is widely used in scientific research as a tool to study the effects of N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide on various biological systems. It has been used to investigate the role of N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide in cardiovascular function, inflammation, and neuronal signaling. N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazideC-18 is also used as a N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide donor in cell culture experiments to study the effects of N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide on cellular processes.

properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N//'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide

InChI

InChI=1S/C20H18N2O4/c1-25-19-11-14(9-10-17(19)23)12-21-22-20(24)13-26-18-8-4-6-15-5-2-3-7-16(15)18/h2-12,21H,13H2,1H3,(H,22,24)/b14-12+

InChI Key

YFKSTCYEERSMMQ-WYMLVPIESA-N

Isomeric SMILES

COC1=C/C(=C/NNC(=O)COC2=CC=CC3=CC=CC=C32)/C=CC1=O

SMILES

COC1=CC(=CNNC(=O)COC2=CC=CC3=CC=CC=C32)C=CC1=O

Canonical SMILES

COC1=CC(=CNNC(=O)COC2=CC=CC3=CC=CC=C32)C=CC1=O

Origin of Product

United States

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